
1-Phenylethanol
Overview
Description
1-Phenylethanol (C₆H₅CH₂CH₂OH) is a chiral secondary alcohol with a phenyl group attached to the second carbon of ethanol. It exists as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol, which are critical in asymmetric synthesis and industrial applications. This compound is widely used as a fragrance, solvent, and precursor in pharmaceuticals, agrochemicals, and natural product synthesis . Its esterified derivatives find applications in perfumes, soaps, and cosmetics due to their aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:
Reduction of Acetophenone: This is commonly achieved using sodium borohydride as a reducing agent.
Grignard Reaction: Benzaldehyde reacts with methylmagnesium chloride to produce this compound.
Asymmetric Hydrogenation: Acetophenone undergoes asymmetric hydrogenation using Noyori catalysts, achieving high enantiomeric excess.
Industrial Production Methods:
Selective Hydrogenation: Acetophenone is selectively hydrogenated over alumina-supported cobalt catalysts.
Ethylbenzene Hydroperoxide Reduction: This method is used in the production of propylene oxide and styrene, where this compound is a by-product.
Chemical Reactions Analysis
1-Phenylethanol undergoes various chemical reactions:
Oxidation: It can be oxidized to acetophenone using oxidizing agents like manganese dioxide.
Reduction: It can be reduced to ethylbenzene using hydrogenation catalysts.
Substitution: It participates in the Friedel-Crafts reaction to form N-benzylacetamides.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with catalysts like palladium or platinum.
Catalysts: Alumina-supported cobalt, Noyori catalysts.
Major Products:
Oxidation: Acetophenone.
Reduction: Ethylbenzene.
Substitution: N-benzylacetamides.
Scientific Research Applications
Fragrance and Flavoring
1PE is widely utilized in the fragrance industry due to its desirable olfactory properties. It is incorporated into perfumes, scented products, and food flavorings to enhance aroma profiles. The compound's pleasant scent makes it a popular choice among manufacturers seeking to create appealing products.
Pharmaceutical Intermediate
In the pharmaceutical sector, 1PE is employed as a building block for synthesizing various medicinal compounds. Its utility in drug formulation is significant, as it can contribute to the development of active pharmaceutical ingredients (APIs). For instance, studies have shown that 1PE can be transformed into other biologically active molecules through various chemical reactions .
Enzymatic Production
Recent research has focused on optimizing the enzymatic production of 1PE from acetophenone using plant-derived enzymes. A study highlighted the use of crude enzymes extracted from tea flowers to convert acetophenone into 1PE efficiently. The optimized conditions for maximum yield included specific pH levels and temperatures, demonstrating a cost-effective method for industrial production .
Table 1: Optimized Conditions for this compound Production
Parameter | Optimal Value |
---|---|
Extraction pH | 7.0 |
Reaction pH | 5.3 |
Reaction Temperature | 55 °C |
Reaction Time | 100 min |
Coenzyme NADPH Concentration | 3.75 μmol/mL |
Acetophenone Concentration | 1.25 μmol/mL |
Toxicological Insights
Despite its widespread applications, safety evaluations have raised concerns regarding the potential carcinogenicity and irritation risks associated with 1PE. Studies indicate that while it is commonly used in consumer products, there are significant risks related to eye irritation and long-term exposure . These findings underscore the need for careful handling and regulatory oversight in its applications.
Kinetic Resolution Studies
Research has demonstrated the kinetic resolution of racemic this compound using immobilized lipases under microwave and conventional heating conditions. This study highlighted the efficiency of different heating protocols in enhancing enantioselectivity during biotransformation processes .
Table 2: Comparison of Heating Protocols for Kinetic Resolution
Heating Method | Enantioselectivity (%) | Reaction Time (hours) |
---|---|---|
Microwave | 92 | 2 |
Conventional | 85 | 4 |
Catalytic Systems in Enantioselective Transformations
Another study explored the application of two-phase catalytic systems for enantioselective biotransformations of (R,S)-1-phenylethanol, emphasizing innovative approaches to improve yield and selectivity in synthetic pathways .
Mechanism of Action
1-Phenylethanol is often compared with its isomer, 2-Phenylethanol, and other similar compounds:
2-Phenylethanol: Unlike this compound, 2-Phenylethanol is achiral and has different applications, primarily in the fragrance industry.
Phenethyl Alcohol: This compound has a similar structure but differs in its chemical properties and applications.
Uniqueness: this compound’s chiral nature and its ability to participate in various chemical reactions make it unique among similar compounds. Its applications in both industrial and scientific research further highlight its versatility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Alcohols
Table 1: Key Structural and Functional Differences
Reactivity in Oxidation Reactions
Table 2: Oxidation Efficiency of this compound and Derivatives
Key Observations :
- Substituent Effects: Para-substituted this compound derivatives (e.g., 4-methyl-1-phenylethanol) oxidize faster than ortho-substituted analogs due to reduced steric hindrance .
- Catalyst Design: Cationic Au clusters enhance adsorption of this compound via OH– coordination, improving oxidation efficiency .
Enantioselective Resolution and Catalytic Performance
Table 3: Enantioselective Methods for this compound
Key Findings :
- Kinetic Resolution: Lipase-based systems achieve 100% ee but require optimization of solvent (hexane) and acyl donor (vinyl acetate) .
- Chiral Analysis : CCL distinguishes (R)- and (S)-enantiomers within minutes, reducing reliance on traditional HPLC .
Biological Activity
1-Phenylethanol (1-PE) is a chiral alcohol widely recognized for its diverse biological activities and applications in various industries, including pharmaceuticals, cosmetics, and food flavoring. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its synthesis, enantiomeric properties, and therapeutic potential.
This compound is an aromatic alcohol with the chemical formula CHO. It exists in two enantiomeric forms: (R)-1-phenylethanol and (S)-1-phenylethanol. The production of enantiopure 1-PE can be achieved through various methods, including asymmetric bioreduction of acetophenone using biocatalysts such as Ispir beans and other plant materials . Table 1 summarizes different synthesis methods and their respective outcomes.
Synthesis Method | Biocatalyst | Enantiomeric Excess (%) | Conversion (%) |
---|---|---|---|
Asymmetric bioreduction | Ispir bean | >99 | 40 |
Transesterification in ionic liquids | Various ionic liquids | Improved selectivity | Not specified |
Enzymatic reaction using tea flower enzymes | Tea flowers | Not specified | Not specified |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. A study indicated that 1-PE demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations .
Antiprotozoal Activity
In a recent investigation, derivatives of this compound were evaluated for their antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most active compound exhibited an IC value of 40 nM, indicating potent activity. Molecular docking studies revealed that certain structural modifications enhance this activity by improving binding affinity to the target enzyme CYP51 .
Enantiomeric Effects
The biological activity of 1-PE can vary significantly between its enantiomers. For instance, (R)-1-phenylethanol has been reported to possess different pharmacological profiles compared to its (S)-counterpart. Studies have shown that the (R)-enantiomer tends to exhibit greater antimicrobial and antifungal activities than the (S)-enantiomer . This highlights the importance of stereochemistry in the biological efficacy of chiral compounds.
Case Study 1: Antifungal Activity
A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were synthesized and evaluated for antifungal activity against Candida albicans. The results demonstrated that specific modifications to the phenyl ring significantly enhanced antifungal potency, suggesting that structural optimization can lead to more effective therapeutic agents .
Case Study 2: Enzymatic Production Optimization
An optimization study using response surface methodology (RSM) investigated the production of (S)-1-phenylethanol from acetophenone. Key parameters such as substrate concentration, biocatalyst concentration, and reaction time were systematically varied. The optimal conditions identified were a substrate concentration of 6 mM and a biocatalyst concentration of 175 mg/mL, resulting in high yields with over 99% enantiomeric excess .
Q & A
Q. What are the common synthetic routes for 1-phenylethanol in academic research, and how are they optimized for enantioselectivity?
Basic
this compound is synthesized via (1) Grignard reactions (e.g., bromobenzene with ethylene oxide followed by hydrolysis) and (2) acid-catalyzed hydration of styrene. For enantioselective production, kinetic resolution using lipases (e.g., Pseudomonas cepacia lipase immobilized on ZIF-8) is employed to separate (R)- and (S)-enantiomers . The Grignard method requires careful control of byproducts like biphenyl, which can be detected via IR spectroscopy (e.g., C–H out-of-plane bending at ~700 cm⁻¹) .
Q. How is the reaction order with respect to this compound determined in catalytic systems?
Basic
The initial rate method is used: varying this compound concentrations are tested, and the reaction rate is measured by plotting product concentration vs. time. The slope of the linear fit (via software like Origin Pro 9) gives the initial rate. A log-log plot of rate vs. concentration determines the order (e.g., first-order observed in Zn²⁺-catalyzed hetero-coupling) .
Q. How does Zr(OH)₄ enable chemo-selective transformations of this compound into acetophenone or styrene?
Advanced
Zr(OH)₄ acts as a bifunctional catalyst: terminal hydroxyl groups promote oxidative dehydrogenation to acetophenone, while bridging hydroxyl groups drive dehydration to styrene. Control experiments and DFT calculations confirm site-specific mechanisms. This dual functionality eliminates the need for additives, achieving >90% selectivity for either product .
Q. What kinetic models describe lipase-catalyzed resolution of racemic this compound?
Advanced
The Ping-Pong Bi-Bi mechanism with competitive inhibition by substrates (e.g., lauric acid, water) is validated for lipase-catalyzed transesterification. A reactor model incorporating mass transfer and axial dispersion effects predicts steady-state performance in packed-bed reactors with high accuracy (correlation coefficient = 0.9901) .
Q. How can product inhibition be mitigated during the enzymatic reduction of acetophenone to (S)-1-phenylethanol?
Advanced
Periodic membrane extraction using hollow fiber modules removes this compound from fermentation broth, reducing inhibition. This method increases reaction rates by 35% and yields by 96% compared to batch processes. Mathematical models incorporating equilibrium shifts and biomass fouling effects simulate the process accurately .
Q. What computational strategies enhance enantioselectivity in this compound synthesis?
Advanced
Molecular dynamics (MD) simulations guide mutagenesis of Mn-porphycene myoglobin to expand substrate-binding pockets, improving (S)-enantiomer selectivity from 17% to 69% ee. Crystal structures of mutants validate the design .
Q. How do free radical scavengers influence the oxidation of this compound in photochemical systems?
Advanced
Radical pathways are confirmed using scavengers like BHT and PBN. Adding 5 equivalents of BHT completely inhibits oxidation, while partial scavenging reduces conversion by 12%. TD-DFT calculations of excited-state 2-bromoanthraquinone (2-BrAQ) explain its role in radical generation .
Q. What enzyme immobilization techniques improve recyclability in this compound synthesis?
Advanced
Covalent immobilization of Pseudomonas fluorescens lipase on oxidized multi-walled carbon nanotubes (MWCNTs) enables 8 reuse cycles with retained enantioselectivity. Similarly, Fe₃O₄ magnetic nanoparticles functionalized with DMAP-type catalysts achieve 94–98% acylation yields over 14 cycles .
Q. How do co-immobilized enzyme systems enhance coenzyme regeneration in chiral this compound production?
Advanced
Glucose dehydrogenase (GDH) and (R)-1-phenylethanol dehydrogenase ((R)-PEDH) are co-immobilized on magnetic nanoparticles via click chemistry. This system regenerates NADH in situ, reducing costs by 80% compared to exogenous coenzyme addition .
Q. What mechanistic insights guide the design of non-enzymatic dynamic kinetic resolution (DKR) systems?
Advanced
Racemization catalysts (e.g., acid resin CD550) coupled with lipases enable DKR of this compound. Using diacetoxybenzene acyl donors instead of vinyl acetate improves yield and ee (up to 99%). Selectivity factors (e.g., 14 for RuCl₃/KOt-Bu systems) are consistent with observed enantiomeric excess .
Properties
IUPAC Name |
1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020859 | |
Record name | alpha-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Methylbenzyl alcohol | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
98-85-1, 13323-81-4 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6O895DQ52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °F (NTP, 1992), 20.7 °C, 20 °C | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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